molecular formula C17H15ClFN3S2 B4621299 4-(3-chloro-4-fluorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol

4-(3-chloro-4-fluorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol

Cat. No. B4621299
M. Wt: 379.9 g/mol
InChI Key: OXOZAEWUNNLTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 1,2,4-triazole derivatives, including compounds structurally related to "4-(3-chloro-4-fluorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol", have been extensively studied due to their diverse chemical properties and potential applications in various fields such as medicinal chemistry and material science.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides under various conditions. For example, the synthesis of compounds with similar structures involves reactions between amino, thiourea, or thiosemicarbazide precursors with appropriate aldehydes or ketones in the presence of catalysts or under reflux conditions in solvents like ethanol (Bhandari & Gaonkar, 2014).

Molecular Structure Analysis

X-ray crystallography and DFT calculations are common techniques for analyzing the molecular structure of 1,2,4-triazole derivatives. These studies reveal that the triazole ring can form various intermolecular interactions, including hydrogen bonds and π-π stacking, which influence the crystalline structure and stability of these compounds (Gündoğdu et al., 2017).

Chemical Reactions and Properties

1,2,4-Triazole derivatives participate in various chemical reactions, including nucleophilic substitution and addition reactions, depending on the substituents on the triazole ring. These reactions can significantly alter the chemical properties of the compounds, leading to the formation of new derivatives with different functional groups (Sareen et al., 2006).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as melting points, solubility, and crystallinity, are influenced by the nature of the substituents on the triazole ring. Compounds with electron-withdrawing groups, for example, might show different solubility profiles compared to those with electron-donating groups (Bihdan & Parchenko, 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 1,2,4-triazole derivatives are largely dependent on the electronic nature of the substituents attached to the triazole ring. These properties are crucial for understanding the potential applications of these compounds in chemical synthesis and drug design (Ding et al., 2008).

Scientific Research Applications

Intermolecular Interactions and Structural Analysis

  • Derivatives of 1,2,4-triazoles, including those with chloro and fluoro substituents, have been synthesized and characterized, revealing complex intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and π⋯π interactions. These interactions are crucial for understanding molecular behavior in various biological and chemical contexts (Shukla et al., 2014).
  • The study of π-hole tetrel bonding interactions in triazole derivatives reveals the influence of substituents on the molecular electrostatic potential and interaction energy, providing insights into the design of molecules with tailored properties for specific applications (Ahmed et al., 2020).

Antitumor and Insecticidal Activities

  • Some fused 1,2,4-triazole derivatives, including those carrying the 2,4-dichloro-5-fluorophenyl moiety, have demonstrated significant antitumor activity against a range of cancer cell lines, highlighting their potential in cancer treatment (Bhat et al., 2009).
  • Tetrazole-linked triazole derivatives have shown considerable insecticidal activity against Plodia interpunctella, suggesting their use in pest control strategies (Maddila et al., 2015).

Molecular Docking and Inhibition Studies

  • Molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as epidermal growth factor receptor (EGFR) inhibitors provide insights into their mechanism of action as anti-cancer agents, indicating the potential for developing new therapeutic compounds (Karayel, 2021).
  • Triazole Schiff’s base derivatives have been synthesized and evaluated for their inhibitory kinetics on tyrosinase activity, showing potent effects. This research contributes to the development of antityrosinase agents, which could have applications in medical and cosmetic industries (Yu et al., 2015).

Anti-inflammatory and Antimicrobial Activities

  • Certain arylidenetriazolothiazolidinones with 2,4-dichloro-5-fluorophenyl substituents have exhibited remarkable anti-inflammatory and antimicrobial activities, presenting a promising avenue for the development of new therapeutic agents (Karthikeyan & Holla, 2008).

properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)-3-[(2-methylphenyl)methylsulfanylmethyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3S2/c1-11-4-2-3-5-12(11)9-24-10-16-20-21-17(23)22(16)13-6-7-15(19)14(18)8-13/h2-8H,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOZAEWUNNLTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCC2=NNC(=S)N2C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-chloro-4-fluorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-(3-chloro-4-fluorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-(3-chloro-4-fluorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.